molecular formula C12H15N3O3S B4564731 5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B4564731
M. Wt: 281.33 g/mol
InChI Key: NPWOBKFBDPWAEF-UHFFFAOYSA-N
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Description

5-(Isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl group. The 1,3,4-thiadiazole moiety is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(propan-2-yloxymethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-7(2)17-6-9-4-5-10(18-9)11(16)13-12-15-14-8(3)19-12/h4-5,7H,6H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWOBKFBDPWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.

    Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group can be attached through an alkylation reaction using isopropyl bromide or a similar reagent.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan carboxamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Polymers: Use in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Thiadiazole Substituents :
    • Electron-withdrawing groups (e.g., 4-nitrophenyl in 83c) enhance anti-mycobacterial activity (MIC: 9.87 μM) compared to electron-donating groups like methyl or ethyl .
    • Sulfur-containing substituents (e.g., methylthio in 5f, butan-2-ylsulfanyl in ) may influence redox properties or metal binding but lack direct activity data.
  • Furan Substituents: Bulky lipophilic groups (e.g., isopropoxymethyl in the target compound) likely improve metabolic stability compared to smaller groups like methoxy or chlorophenoxy . Polar groups (e.g., nitro in 83c) improve target binding but may reduce bioavailability due to decreased lipophilicity .

Physicochemical Properties

  • Melting Points : Analogues with flexible alkyl/aryloxy chains (e.g., 5f: 158–160°C) exhibit higher melting points than those with rigid substituents, suggesting stronger crystal packing . The target compound’s isopropoxymethyl group may lower its melting point due to increased steric hindrance.
  • Lipophilicity: The isopropoxymethyl group in the target compound likely confers higher logP values than derivatives with nitro or chlorophenoxy groups, favoring better membrane penetration .

Biological Activity

5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. It features a unique structural framework comprising a furan ring, a thiadiazole moiety, and an isopropoxymethyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O3SC_{12}H_{15}N_{3}O_{3}S. The presence of the isopropoxymethyl group enhances its lipophilicity, which may contribute to its biological activity.

PropertyValue
IUPAC NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(propan-2-yloxymethyl)furan-2-carboxamide
Molecular Weight273.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole can inhibit bacterial growth by disrupting cellular processes or inhibiting cell wall synthesis. The specific mechanisms for this compound remain to be fully elucidated but may involve similar pathways.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in various studies. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through multiple mechanisms including the inhibition of proliferation and promotion of cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives demonstrated that certain compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Anticancer Activity : In vitro studies showed that derivatives containing the thiadiazole ring exhibited cytotoxic effects on several cancer cell lines. For example, one compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong potential as an anticancer agent.
  • Mechanistic Insights : The mechanism of action for these compounds often involves the induction of oxidative stress within the target cells, leading to apoptosis. Additionally, some studies have pointed towards their ability to inhibit key enzymes involved in cancer metabolism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

Compound NameBiological ActivityRemarks
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamideModerate antibacterial activityLacks the enhanced lipophilicity
5-(ethoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamideSimilar anticancer effectsSlightly less effective than the isopropoxy derivative
5-(propoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamideComparable antimicrobial effectsLower stability compared to the isopropoxy variant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

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